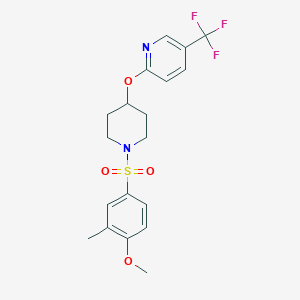

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

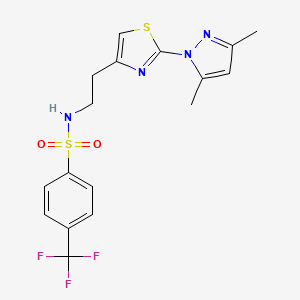

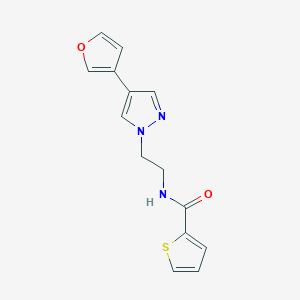

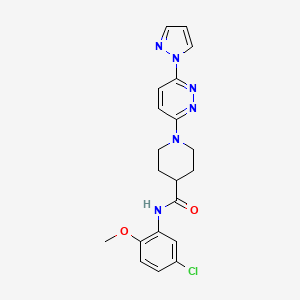

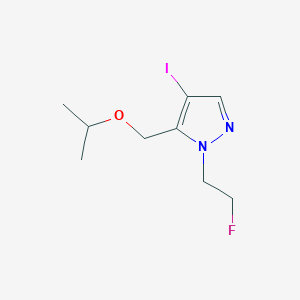

The compound "2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine" is a complex molecule that appears to be related to various research areas, including organic synthesis and medicinal chemistry. The molecule consists of a pyridine core substituted with a trifluoromethyl group and an ether-linked piperidine ring bearing a methoxy-methylphenylsulfonyl moiety.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with simple building blocks like pyridine derivatives, piperidine, and sulfonyl chlorides. For instance, the synthesis of O-substituted derivatives of piperidine sulfonamides involves coupling benzenesulfonyl chloride with piperidine under pH control, followed by substitution at the oxygen atom with various electrophiles . Similarly, the synthesis of pyridine derivatives can be achieved through a three-component reaction using malononitrile, an aldehyde, and piperidine . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of a solvated pyrrolidine carboxamide derivative was elucidated by X-ray analysis, revealing an essentially planar aromatic ring linked to a substituted pyrrolidine moiety via a sulfonyl group . This suggests that the target compound may also exhibit a planar aromatic system with a well-defined three-dimensional structure around the piperidine ring.

Chemical Reactions Analysis

The reactivity of similar compounds involves nucleophilic and electrophilic sites that can participate in various chemical reactions. For instance, the oligomerization of acetylenic bonds in pyridinium salts can be initiated by nucleophiles, leading to the formation of polyacetylene oligomers . Additionally, the addition-rearrangement reactions of isocyanates with substituted pyrans can lead to functionalized piperidones , indicating that the sulfonyl and piperidine groups in the target compound may also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. The presence of a trifluoromethyl group could impart lipophilicity and influence the compound's metabolic stability . The ether and sulfonyl linkages may affect solubility and reactivity, while the aromatic methoxy group could contribute to potential interactions with biological targets . The piperidine ring is a common motif in bioactive molecules and could play a role in the compound's pharmacological profile .

Applications De Recherche Scientifique

Sulfonamides as Catalysts in Cyclisations

Sulfonamides, such as those derived from the specified compound, play a crucial role in catalyzing cyclisations, facilitating the efficient formation of polycyclic systems. This application is significant in the synthesis of pyrrolidines and homopiperidines, showcasing the versatility of sulfonamides in organic synthesis (Haskins & Knight, 2002).

Nucleophilic Attack in Ylid Production

The compound's involvement in reactions where a nucleophile attacks a sulfonium ylid, leading to new ylid production, highlights its utility in synthetic chemistry. Such reactions, catalyzed by disulfides, underscore the compound's role in facilitating complex synthetic pathways (Matsuyama et al., 1973).

Development of Pyrrolidines with Functional Groups

The synthesis of 4-(trifluoromethyl)pyrrolidines containing various functional groups demonstrates the compound's application in generating new molecules with potential for further chemical transformations and biological activities. This research indicates the compound's utility in expanding the chemical space of pyrrolidines (Markitanov et al., 2016).

Anodic Methoxylation of Piperidine Derivatives

The effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives points to the compound's role in electrochemical modifications. This application is pertinent in the context of organic synthesis, showcasing how modifications in the electronic environment affect reaction outcomes (Golub & Becker, 2015).

Insecticidal Activity of Pyridine Derivatives

Research into pyridine derivatives, related structurally to the compound , has demonstrated significant insecticidal activity. This application suggests potential for developing novel insecticides based on the structural framework of the compound, offering new avenues for pest control (Bakhite et al., 2014).

Propriétés

IUPAC Name |

2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O4S/c1-13-11-16(4-5-17(13)27-2)29(25,26)24-9-7-15(8-10-24)28-18-6-3-14(12-23-18)19(20,21)22/h3-6,11-12,15H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRGUPSWXXGOTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3009433.png)

![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)

![Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B3009446.png)